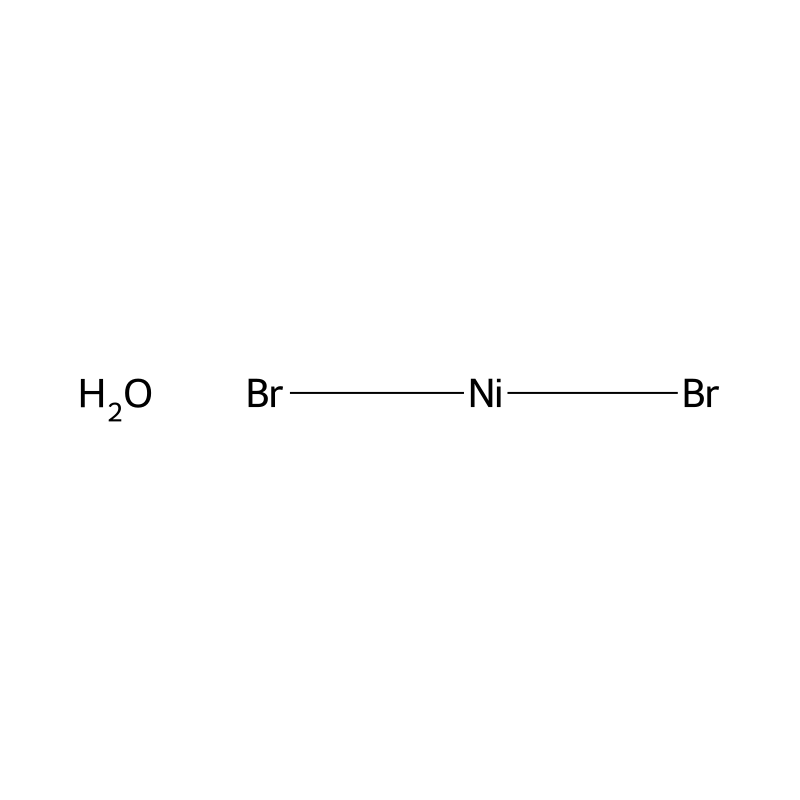Nickel(II)bromide hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Nickel-Based Materials
Nickel(II) bromide hydrate serves as a precursor for synthesizing various nickel-based materials with interesting properties. These materials have applications in catalysis, magnetism, and energy storage.
- For instance, researchers utilize nickel(II) bromide hydrate to prepare nickel nanoparticles, which exhibit high catalytic activity in organic transformations [1].
- Additionally, it can be used as a starting material for synthesizing nickel-containing magnetic thin films with potential applications in spintronics [2].
[1] Synthesis of highly active nickel nanoparticles using nickel(II) bromide hexahydrate and their application for the selective hydrogenation of cinnamaldehyde ()[2] Electrodeposition of Ni–Fe alloy thin films from sulfate and bromide electrolytes for giant magnetoresistance applications ()
Inorganic Synthesis and Ligand Exchange Reactions
Nickel(II) bromide hydrate acts as a versatile source of nickel(II) ions (Ni²⁺) in inorganic synthesis. These ions readily participate in reactions with various ligands to form new coordination complexes with tailored properties.
- Researchers employ nickel(II) bromide hydrate to prepare novel coordination complexes with potential applications in catalysis, luminescence, and biomimetic chemistry [3, 4].
- Its aqueous nature makes it suitable for carrying out ligand exchange reactions, allowing the controlled modification of existing coordination complexes [5].
[3] Nickel(II) Complexes Containing Tridentate N-Heterocyclic Carbene Ligands: Synthesis, Structural Characterization, and Catalytic Activity for Suzuki−Miyaura Couplings ()[4] Luminescent nickel(II) complexes containing 2-(pyridin-2-yl)benzothiazole ligands: Synthesis, photophysical properties and theoretical calculations ()[5] Nickel(II) Complexes of Tridentate Pyrazolylimidazole Ligands: Synthesis, Structural Characterization, and Ligand Exchange Studies ()
Electrolytes in Battery Research
Nickel(II) bromide hydrate has potential applications as an electrolyte component in some rechargeable batteries. Researchers are exploring its use in developing novel battery chemistries with improved energy density and cyclability [6].
[6] Nickel(II) Bromide-Based Electrolytes for High-Voltage Magnesium Batteries ()
Nickel(II) bromide hydrate is an inorganic compound with the chemical formula NiBr₂·xH₂O, where can range from 0 to 6, indicating various hydrate forms. The most common hydrate is the hexahydrate (NiBr₂·6H₂O), which appears as blue-green crystals. In its anhydrous form, it is a yellow-brown solid. The compound exhibits octahedral molecular geometry, particularly in its hydrated forms, and displays paramagnetic properties at room temperature, transitioning to antiferromagnetic and then helimagnetic states upon cooling .
Nickel(II) bromide hydrate is classified as a harmful substance. It is irritating to the skin, eyes, and respiratory system. Chronic exposure to nickel compounds is known to be carcinogenic (cancer-causing).
- Acute Toxicity:
- Oral LD50 (rat): 3120 mg/kg (LD50 is the dose at which 50% of test animals die)
- Chronic Toxicity: May cause respiratory problems upon prolonged exposure. Nickel compounds are classified as IARC Group 1 carcinogens (carcinogenic to humans).
- Flammability: Non-flammable.
Nickel(II) bromide hydrate is recognized for its potential biological effects. It is classified as a suspected carcinogen and may cause genetic defects and reproductive toxicity upon prolonged exposure. Studies indicate that it can elicit allergic reactions and respiratory issues when inhaled or contacted with skin. Its toxicological profile necessitates careful handling to mitigate health risks .
Nickel(II) bromide hydrate can be synthesized through several methods:
- Direct Reaction: Mixing nickel(II) oxide or nickel(II) carbonate with hydrobromic acid results in the formation of nickel(II) bromide, which can then be hydrated.
- Hydration of Anhydrous Nickel(II) Bromide: Anhydrous nickel(II) bromide can be dissolved in water, leading to the formation of the hexahydrate upon crystallization.
- Precipitation Method: Nickel(II) sulfate can be reacted with sodium bromide in aqueous solution to precipitate nickel(II) bromide hydrate .
Nickel(II) bromide hydrate has several applications across various fields:
- Catalysis: It serves as a catalyst in organic synthesis, particularly in cross-coupling reactions.
- Analytical Chemistry: Used as a reagent for analytical purposes due to its distinct color change upon hydration.
- Material Science: Employed in the production of nickel-based materials and coatings.
- Biological Research: Utilized in studies involving nickel compounds due to its biological activity .
Research on the interactions of nickel(II) bromide hydrate primarily focuses on its biological effects and reactivity with other compounds. Studies have demonstrated that it can form complexes with amino acids and proteins, influencing biological pathways. Its interactions often highlight its potential toxicity and mutagenicity, necessitating further investigation into its environmental impact and safety measures during handling .
Nickel(II) bromide hydrate shares similarities with other nickel halides and hydrates. Here is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Hydration State | Color | Magnetic Properties |
|---|---|---|---|---|
| Nickel(II) Bromide Hydrate | NiBr₂·xH₂O | 0, 2, 3, 6 | Yellow-brown (anhydrous), Blue-green (hexahydrate) | Paramagnetic at room temperature |
| Nickel(II) Chloride Hydrate | NiCl₂·6H₂O | 6 | Green | Paramagnetic |
| Nickel(II) Iodide Hydrate | NiI₂·6H₂O | 6 | Blue | Paramagnetic |
| Nickel(II) Sulfate Hydrate | NiSO₄·7H₂O | 7 | Green | Paramagnetic |
Nickel(II) bromide hydrate is unique due to its specific hydration states and distinct color changes associated with different hydration levels. Its magnetic properties also vary significantly from those of other nickel halides, particularly under temperature changes .








